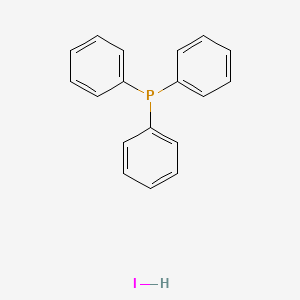

Triphenylphosphine hydroiodide

Description

Triphenylphosphine hydroiodide (C₁₈H₁₅IP, CAS 6396-08-3) is a phosphonium salt formed by the reaction of triphenylphosphine (PPh₃) with hydroiodic acid (HI). It is widely utilized in organic synthesis, particularly as a catalyst in the formation of cyclic carbonates from epoxides and CO₂ due to the synergistic effects of its iodide ion (nucleophilicity and nucleofugality) . The compound’s high catalytic efficiency is attributed to its ability to stabilize intermediates via hydrogen bonding with solvents like isopropyl alcohol .

Properties

CAS No. |

6396-08-3 |

|---|---|

Molecular Formula |

C18H16IP |

Molecular Weight |

390.2 g/mol |

IUPAC Name |

triphenylphosphane;hydroiodide |

InChI |

InChI=1S/C18H15P.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H |

InChI Key |

POXSDSRWVJZWCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylphosphine hydroiodide can be synthesized through the reaction of triphenylphosphine with iodine. The reaction typically takes place in an inert solvent such as dichloromethane or toluene. The reaction conditions involve mixing equimolar amounts of triphenylphosphine and iodine at room temperature, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Catalytic Activity in Cross-Coupling Reactions

Triphenylphosphine hydroiodide-based palladacycles exhibit distinct catalytic behavior in Suzuki and Sonogashira reactions :

| Reaction Type | Catalyst | Yield (%) | Activity Ranking |

|---|---|---|---|

| Suzuki Coupling | 2a | 85 | Highest |

| Suzuki Coupling | 3a | 72 | Moderate |

| Sonogashira Coupling | 3a | 90 | Highest |

-

Suzuki Reaction : Chloride adducts (2a , 2b ) outperform iodide analogs (3a , 3b ) due to stronger Pd–Cl bond stability .

-

Sonogashira Reaction : Iodide adducts show enhanced activity, attributed to faster oxidative addition of aryl halides .

Structural and Intermolecular Interactions

X-ray diffraction studies reveal that this compound adducts form intermolecular C–H···I hydrogen bonds in crystalline states . These interactions stabilize the palladium complexes and influence their reactivity.

-

Monoclinic crystal system with space group.

-

Pd–I bond length: ~2.75 Å.

-

Intermolecular C–H···I distances: 3.2–3.4 Å.

Role in Ligand Exchange and Redox Processes

In palladium catalysis, this compound participates in ligand exchange mechanisms. The iodide anion facilitates redox cycles by stabilizing palladium in lower oxidation states (e.g., Pd ↔ Pd) .

-

PPh acts as a π-donor ligand, modulating electron density on palladium.

-

Iodide enhances oxidative addition rates in aryl halide activation.

Comparative Solubility and Purification

This compound’s solubility varies with solvent polarity, affecting its isolation:

| Solvent | Solubility (g/100 mL) |

|---|---|

| Acetone | 12.5 |

| Ethanol | 2.3 |

| Toluene | 0.8 |

Recrystallization from acetone/hexane mixtures yields high-purity product .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HI gas and forming triphenylphosphine oxide .

Decomposition Pathway :

Scientific Research Applications

Triphenylphosphine hydroiodide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.

Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of triphenylphosphine hydroiodide involves its ability to act as a nucleophile and a reducing agent. The phosphorus atom in the compound has a lone pair of electrons that can be donated to electrophilic centers in other molecules, facilitating various chemical reactions. Additionally, the iodine atom can participate in redox reactions, further enhancing the reactivity of the compound.

Comparison with Similar Compounds

Triphenylphosphine Diiodide (C₁₈H₁₅I₂P)

- Molecular Weight : 516.10 g/mol .

- Structure : Contains two iodide ions bound to phosphorus, forming a hypervalent phosphorane structure .

- Reactivity : The presence of two iodide ions enhances electrophilicity but reduces stability compared to the hydroiodide derivative.

- Applications: Limited catalytic use due to lower thermal stability but serves as a precursor in halogen exchange reactions .

Methyltriphenylphosphonium Iodide (C₁₉H₁₈IP)

- Molecular Weight : 404.22 g/mol .

- Structure : A methyl group replaces the hydrogen atom on phosphorus, forming a quaternary phosphonium salt.

- Reactivity : The methyl group increases steric hindrance, reducing nucleophilicity compared to triphenylphosphine hydroiodide.

- Applications : Primarily used in Wittig reactions for olefin synthesis .

Ethyltriphenylphosphonium Iodide (C₂₀H₂₀IP)

- Molecular Weight : 418.25 g/mol .

- Structure : Features an ethyl group instead of methyl, increasing hydrophobicity.

- Reactivity: Longer alkyl chains improve solubility in nonpolar solvents but reduce catalytic activity in polar media.

- Applications : Similar to methyl derivatives but less common due to lower reactivity .

Inorganic Triphenylphosphine (PBaz₃, Baz = B₃H₂N₃H₃)

- Structure: An inorganic analog of PPh₃ with boron-nitrogen rings replacing phenyl groups .

- Lewis Basicity: Comparable to PPh₃, but its inorganic backbone alters redox properties and metal coordination behavior .

- Applications : Emerging in materials science for designing phosphorus-based frameworks .

Comparative Data Table

Key Research Findings

Catalytic Superiority : this compound outperforms other HX derivatives (e.g., HCl, HBr) in cyclic carbonate synthesis due to iodide’s dual role as a nucleophile and leaving group .

Steric and Electronic Effects : Methyl and ethyl substituents on phosphonium salts reduce catalytic activity by increasing steric bulk, as seen in methyltriphenylphosphonium iodide .

Structural Stability : Triphenylphosphine diiodide’s hypervalent structure makes it prone to decomposition under heating, limiting its utility compared to the hydroiodide .

Inorganic Analogues: Inorganic triphenylphosphine exhibits similar Lewis basicity to PPh₃ but distinct reactivity in metal-ligand interactions .

Q & A

Q. What are the established synthetic routes for preparing triphenylphosphine hydroiodide, and how can purity be optimized during synthesis?

this compound is typically synthesized via reactions involving triphenylphosphine (PPh₃) and hydroiodic acid (HI). For example, in palladium-catalyzed cross-coupling reactions, PPh₃ reacts with HI generated in situ to form the hydroiodide salt as a byproduct . Key steps include:

- Reagent stoichiometry : Use a 1:1 molar ratio of PPh₃ to HI to minimize side reactions.

- Purification : Isolate the product via filtration of triethylamine hydroiodide byproducts, followed by solvent evaporation and recrystallization from hexane or THF .

- Purity validation : Confirm identity using elemental analysis (e.g., C, H content) and spectroscopic techniques (¹H NMR, IR) .

| Synthetic Conditions | Key Parameters |

|---|---|

| Solvent | THF, triethylamine |

| Temperature | 25–100°C |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ |

| Yield | 85–95% (dependent on reaction time) |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- ¹H/³¹P NMR : Identify proton environments and phosphorus coordination. For example, ³¹P NMR shifts between 20–25 ppm confirm PPh₃ coordination to metal catalysts .

- IR spectroscopy : Detect P–H stretching vibrations (~2300 cm⁻¹) and iodide counterion interactions .

- X-ray diffraction (XRD) : Resolve crystal structure details, such as iodide ion placement and hydrogen-bonding networks (see Table 1) .

Table 1: Crystallographic Data for Hydroiodide Salts

| Parameter | dabcoHI Hydrate | Hypaphorine Hydroiodide |

|---|---|---|

| Space group | P b c a | P2₁/c |

| Cell volume | 9794 ų | 1230 ų |

| H-bonding | I⁻⋯H–N | I⁻⋯H–O |

Q. How should researchers handle contradictions in reported reaction yields involving this compound?

Discrepancies in yields often arise from:

- Catalyst loading : Higher Pd(PPh₃)₄ concentrations (e.g., 5 mol%) improve yields but may increase side products .

- Reaction time : Extended durations (e.g., 21 hours vs. 1 hour) can lead to over-reduction or decomposition .

- Byproduct management : Efficient removal of triethylamine hydroiodide via filtration prevents contamination . Validate results using HPLC or TLC to monitor reaction progress .

Advanced Research Questions

Q. What mechanistic role does this compound play in palladium-catalyzed cross-coupling reactions?

this compound acts as both a ligand and iodide source :

- Ligand function : Stabilizes Pd(0) intermediates (e.g., Pd(PPh₃)₄) during oxidative addition steps .

- Iodide release : Provides iodide ions for transmetallation in Stille or Suzuki-Miyaura couplings.

- Acid scavenging : Neutralizes HI generated during catalysis, preventing catalyst poisoning .

Q. How can pressure or solvent polarity influence the crystallographic behavior of this compound?

- High-pressure studies : Hydrostatic pressure (e.g., 500 MPa) induces structural rearrangements, such as hydration or iodide repositioning, as observed in dabcoHI hydrate .

- Solvent effects : Polar solvents (THF, DMF) enhance iodide solvation, disrupting crystal lattice stability. Use low-polarity solvents (hexane) for stable crystallization .

Q. What strategies resolve discrepancies in elemental analysis data for hydroiodide salts?

- Moisture sensitivity : Hydroiodides are hygroscopic; use anhydrous conditions during analysis .

- Decomposition : Avoid high-temperature drying (>100°C) to prevent HI loss.

- Alternative methods : Complement CHN analysis with XPS (for iodine quantification) or TGA (thermal stability profiling) .

Methodological Guidance

Q. How should researchers design experiments to study iodide counterion effects in hydroiodide salts?

- Control systems : Compare reactivity with analogous hydrochloride or hydrobromide salts.

- Ion-pairing studies : Use conductivity measurements or DFT calculations to assess iodide dissociation .

- Crystallization screens : Vary solvent polarity and temperature to isolate polymorphs .

Q. What are best practices for reporting hydroiodide syntheses in publications?

- Reproducibility : Provide detailed procedures for byproduct removal (e.g., filtration steps) and solvent evaporation .

- Data inclusion : Report NMR shifts (³¹P, ¹H), IR peaks, and XRD parameters (space group, cell volume) .

- Ethical considerations : Disclose waste management protocols for iodide-containing residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.